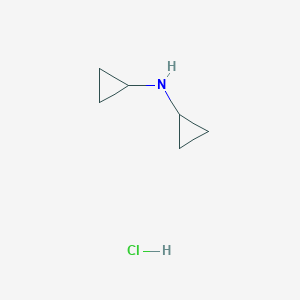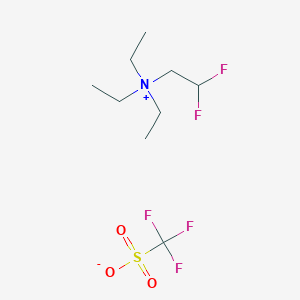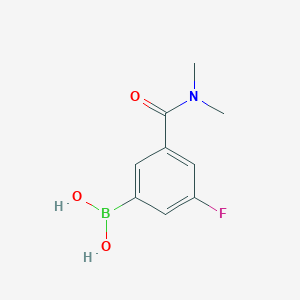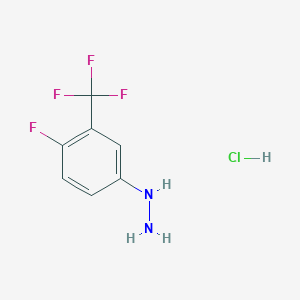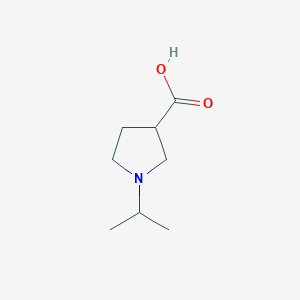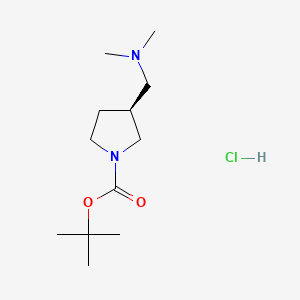![molecular formula C13H13F3N2O4 B1387968 1-[2-Nitro-4-(trifluoromethyl)phenyl]piperidine-2-carboxylic acid CAS No. 1219146-99-2](/img/structure/B1387968.png)
1-[2-Nitro-4-(trifluoromethyl)phenyl]piperidine-2-carboxylic acid
描述
1-[2-Nitro-4-(trifluoromethyl)phenyl]piperidine-2-carboxylic acid is a chemical compound with the molecular formula C13H13F3N2O4 and a molecular weight of 318.25 g/mol . This compound is characterized by the presence of a nitro group and a trifluoromethyl group attached to a phenyl ring, which is further connected to a piperidine ring bearing a carboxylic acid group. The unique combination of these functional groups imparts distinct chemical properties to the compound, making it of interest in various scientific research fields.
准备方法
The synthesis of 1-[2-Nitro-4-(trifluoromethyl)phenyl]piperidine-2-carboxylic acid typically involves multiple steps, starting from commercially available precursors. . The reaction conditions often require the use of strong acids or bases, elevated temperatures, and specific catalysts to achieve the desired product with high yield and purity.
Industrial production methods for this compound may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors, automated systems for precise control of reaction parameters, and advanced purification techniques to ensure consistent quality and scalability .
化学反应分析
1-[2-Nitro-4-(trifluoromethyl)phenyl]piperidine-2-carboxylic acid undergoes various chemical reactions, including:
Oxidation: The nitro group can be further oxidized to form nitroso or other higher oxidation state derivatives.
Reduction: The nitro group can be reduced to an amine group using reducing agents such as hydrogen gas in the presence of a catalyst (e.g., palladium on carbon) or chemical reductants like sodium borohydride.
Common reagents and conditions used in these reactions include strong acids or bases, metal catalysts, and specific solvents that facilitate the desired transformations. The major products formed from these reactions depend on the specific reagents and conditions employed, but they generally involve modifications to the nitro, trifluoromethyl, or carboxylic acid groups .
科学研究应用
1-[2-Nitro-4-(trifluoromethyl)phenyl]piperidine-2-carboxylic acid has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex molecules, particularly in the development of pharmaceuticals and agrochemicals.
Biology: The compound’s derivatives are studied for their potential biological activities, including antimicrobial, anti-inflammatory, and anticancer properties.
Medicine: Research into the compound’s pharmacological effects aims to identify new therapeutic agents for various diseases.
Industry: The compound is used in the development of specialty chemicals and materials with unique properties, such as high thermal stability and resistance to chemical degradation
作用机制
The mechanism of action of 1-[2-Nitro-4-(trifluoromethyl)phenyl]piperidine-2-carboxylic acid and its derivatives involves interactions with specific molecular targets and pathways. The nitro group can undergo bioreduction to form reactive intermediates that interact with cellular components, leading to various biological effects. The trifluoromethyl group enhances the compound’s lipophilicity, facilitating its interaction with lipid membranes and increasing its bioavailability .
相似化合物的比较
1-[2-Nitro-4-(trifluoromethyl)phenyl]piperidine-2-carboxylic acid can be compared with other similar compounds, such as:
1-[2-Nitro-4-(trifluoromethyl)phenyl]piperidine: Lacks the carboxylic acid group, which may affect its solubility and reactivity.
1-[2-Nitro-4-(trifluoromethyl)phenyl]piperidine-4-carboxylic acid: Similar structure but with the carboxylic acid group at a different position on the piperidine ring, potentially altering its chemical and biological properties
The uniqueness of this compound lies in its specific combination of functional groups and their positions, which confer distinct chemical reactivity and potential biological activities.
属性
IUPAC Name |
1-[2-nitro-4-(trifluoromethyl)phenyl]piperidine-2-carboxylic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H13F3N2O4/c14-13(15,16)8-4-5-9(11(7-8)18(21)22)17-6-2-1-3-10(17)12(19)20/h4-5,7,10H,1-3,6H2,(H,19,20) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SNQXBGASHVBPGQ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCN(C(C1)C(=O)O)C2=C(C=C(C=C2)C(F)(F)F)[N+](=O)[O-] | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H13F3N2O4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
318.25 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![((4'-Chloro-[1,1'-biphenyl]-4-yl)sulfonyl)glycine](/img/structure/B1387885.png)
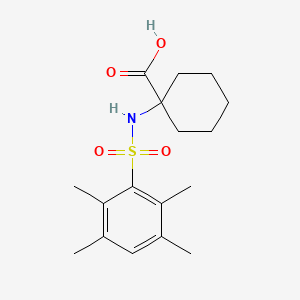
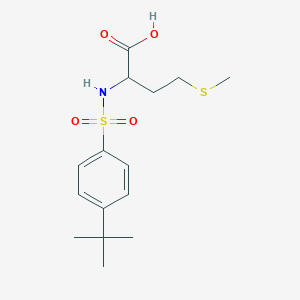

![3-((4'-Methoxy-[1,1'-biphenyl])-4-sulfonamido)benzoic acid](/img/structure/B1387892.png)
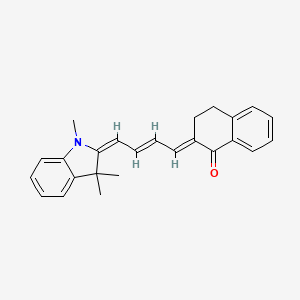
![2-((E)-2-((E)-2-Chloro-3-((E)-2-(1,3,3-trimethyl-1,3-dihydro-2H-benzo[g]indol-2-ylidene)ethylidene)cyclohex-1-en-1-yl)vinyl)-1,3,3-trimethyl-3H-benzo[g]indol-1](/img/structure/B1387894.png)
